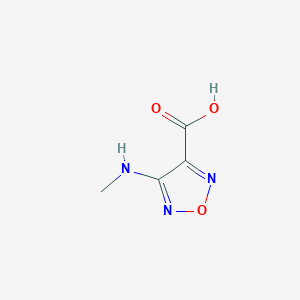
4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a 1,2,5-oxadiazole ring substituted with a methylamino group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of a nitrile oxide with a methylamine derivative under controlled conditions to form the oxadiazole ring. The carboxylic acid group can be introduced through subsequent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction purification steps, including crystallization or chromatography, are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like thionyl chloride for esterification or carbodiimides for amide formation are typical.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Various open-ring derivatives.
Substitution: Esters and amides of this compound.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, 4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound is studied for its potential biological activity. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets can lead to the development of new therapeutic agents.
Industry: In the materials science industry, this compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylamino group can form hydrogen bonds or electrostatic interactions with biological targets, while the oxadiazole ring can participate in π-π stacking interactions.
Comparaison Avec Des Composés Similaires
- 4-(Amino)-1,2,5-oxadiazole-3-carboxylic acid
- 4-(Ethylamino)-1,2,5-oxadiazole-3-carboxylic acid
- 4-(Dimethylamino)-1,2,5-oxadiazole-3-carboxylic acid
Uniqueness: 4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid is unique due to the presence of the methylamino group, which can influence its reactivity and interaction with other molecules. This subtle difference can lead to variations in biological activity and chemical behavior compared to its analogs.
Propriétés
Numéro CAS |
354143-53-6 |
|---|---|
Formule moléculaire |
C4H5N3O3 |
Poids moléculaire |
143.10 g/mol |
Nom IUPAC |
4-(methylamino)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C4H5N3O3/c1-5-3-2(4(8)9)6-10-7-3/h1H3,(H,5,7)(H,8,9) |
Clé InChI |
YKFIMFVAUGGIQD-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NON=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















